8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene
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Overview
Description
8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methoxymethoxy group attached to the naphthalene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene typically involves multi-step organic reactions. One common approach is the halogenation of naphthalene derivatives, followed by the introduction of the methoxymethoxy group. The reaction conditions often include the use of halogenating agents such as bromine and chlorine, along with fluorinating reagents. The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions include substituted naphthalenes, naphthoquinones, dihydronaphthalenes, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methoxymethoxy group allows it to participate in various chemical reactions, influencing its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene
- 1-Bromo-2-methoxynaphthalene
- 2-Fluoro-6-methoxynaphthalene
Comparison
Compared to similar compounds, 8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene is unique due to the presence of multiple halogen atoms and the methoxymethoxy group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications. The presence of fluorine, in particular, enhances its stability and lipophilicity, which can be advantageous in drug design and material science.
Properties
Molecular Formula |
C12H9BrClFO2 |
---|---|
Molecular Weight |
319.55 g/mol |
IUPAC Name |
8-bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H9BrClFO2/c1-16-6-17-8-4-7-2-3-10(15)12(14)11(7)9(13)5-8/h2-5H,6H2,1H3 |
InChI Key |
ROOSVIGDGPDCBM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C2C(=C1)C=CC(=C2Cl)F)Br |
Origin of Product |
United States |
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